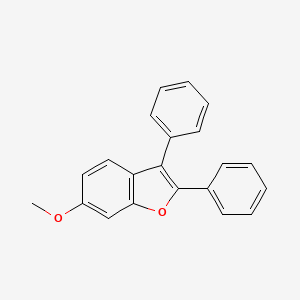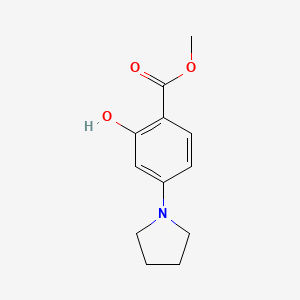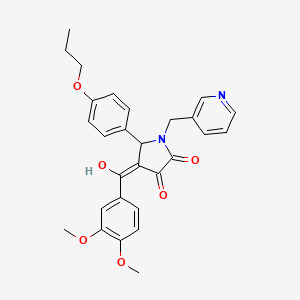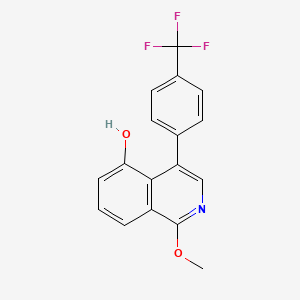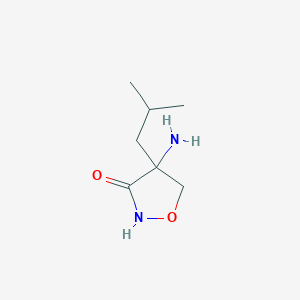
1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosyl-1,2-dihydroquinolin-7-ol is a heterocyclic compound belonging to the quinoline family. It has the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol . This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the dihydroquinoline ring, and a hydroxyl group at the 7th position of the quinoline ring. It is primarily used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tosyl-1,2-dihydroquinolin-7-ol can be synthesized through several methods. One common synthetic route involves the reaction of 7-hydroxyquinoline with p-toluenesulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) for about 30 minutes . The reaction mixture is then cooled, acidified, and extracted to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 1-Tosyl-1,2-dihydroquinolin-7-ol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Tosyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The dihydroquinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-Tosyl-1,2-dihydroquinolin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Tosyl-1,2-dihydroquinolin-7-ol involves its interaction with various molecular targets and pathways. The tosyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The hydroxyl group at the 7th position can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. The dihydroquinoline ring structure provides a stable framework for further chemical modifications.
Comparison with Similar Compounds
1-Tosyl-1,2-dihydroquinolin-7-ol can be compared with other similar compounds such as:
7-Hydroxyquinoline: Lacks the tosyl group, making it less reactive in certain chemical reactions.
1-Tosyl-1,2,3,4-tetrahydroquinoline: Contains a fully saturated quinoline ring, which affects its chemical properties and reactivity.
3-Acetylquinoline: Has an acetyl group instead of a tosyl group, leading to different reactivity and applications
These comparisons highlight the unique features of 1-Tosyl-1,2-dihydroquinolin-7-ol, such as its enhanced reactivity due to the presence of the tosyl group and its potential for diverse chemical modifications.
Properties
CAS No. |
333383-93-0 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2H-quinolin-7-ol |
InChI |
InChI=1S/C16H15NO3S/c1-12-4-8-15(9-5-12)21(19,20)17-10-2-3-13-6-7-14(18)11-16(13)17/h2-9,11,18H,10H2,1H3 |
InChI Key |
YCQDXWIXRWIUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


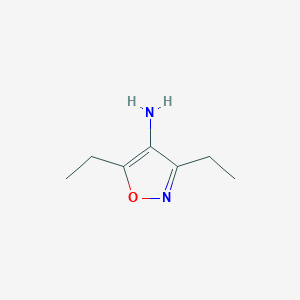
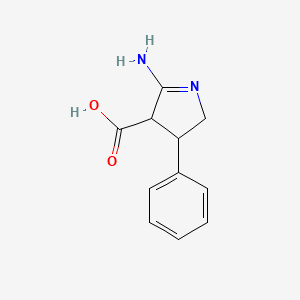
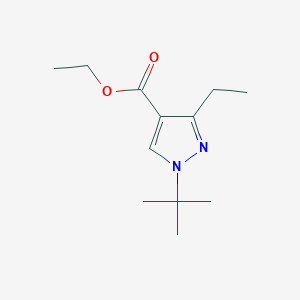
![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

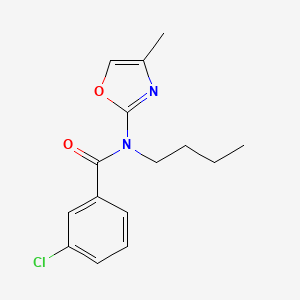
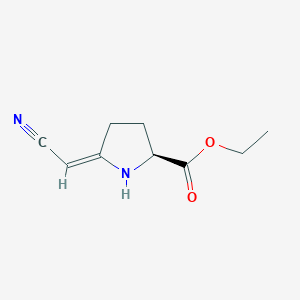
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
